Salfaprodil

Description

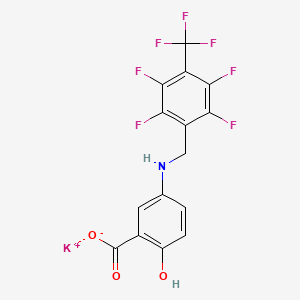

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;2-hydroxy-5-[[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]methylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F7NO3.K/c16-10-7(11(17)13(19)9(12(10)18)15(20,21)22)4-23-5-1-2-8(24)6(3-5)14(25)26;/h1-3,23-24H,4H2,(H,25,26);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOANMLPWLPVSW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NCC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)C(=O)[O-])O.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7F7KNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916214-57-8 | |

| Record name | Nelonemdaz potassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916214578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NELONEMDAZ POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88K8GIF4C1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Salfaprodil

Mechanism of Action at the N-methyl-D-aspartate Receptor (NMDAR)

The N-methyl-D-aspartate receptor (NMDAR) is a crucial component of excitatory neurotransmission in the central nervous system (CNS). mdpi.com These receptors are ion channels that respond to the neurotransmitter glutamate (B1630785), playing a vital role in synaptic plasticity, learning, and memory. mdpi.com NMDARs are heterotetrameric complexes, typically composed of two obligatory GluN1 subunits and two regulatory GluN2 subunits. mdpi.comfrontiersin.org The specific combination of GluN2 subunits (GluN2A-D) dictates the receptor's biophysical and pharmacological properties, including agonist affinity, deactivation kinetics, and the nature of downstream signaling. mdpi.comucl.ac.uk

Salfaprodil, also known as Neu2000 or nelonemdaz, is a neuroprotective compound that demonstrates selectivity for NMDARs containing the GluN2B subunit. mdpi.comnih.gov Research has focused on developing subunit-selective modulators to achieve more precise therapeutic effects while minimizing the side effects associated with non-selective NMDAR antagonists. mdpi.comresearchgate.net The GluN2B subunit is particularly implicated in various neurological disorders, making it a significant therapeutic target. nih.gov Salfaprodil was specifically designed to target these GluN2B-containing NMDARs. mdpi.commdpi.com Its selectivity is a key feature of its pharmacological profile, distinguishing it from non-selective agents. The development of such compounds is considered a promising strategy for creating neuroprotective drugs with better therapeutic profiles. researchgate.net

Table 1: Properties of Key NMDAR GluN2 Subunits

| Subunit | Typical Location | Deactivation Time | Role in Synaptic Plasticity | Association with Cellular Outcomes |

| GluN2A | Predominantly Synaptic nih.gov | Faster | Associated with pro-survival pathways and neuroprotection. nih.gov | Activation is linked to neuronal survival. nih.gov |

| GluN2B | Enriched in Extrasynaptic sites mdpi.comnih.gov | Slower | Associated with pro-death signaling complexes. nih.gov | Activation can lead to excitotoxicity and neuronal apoptosis. nih.gov |

Salfaprodil functions as a negative allosteric modulator (NAM) of GluN2B-containing NMDARs. mdpi.commdpi.comnus.edu.sg Unlike competitive antagonists that bind to the glutamate or glycine (B1666218) agonist sites, allosteric modulators bind to a different, topographically distinct site on the receptor. frontiersin.orgelifesciences.org This binding action modifies the receptor's response to agonist binding.

As a negative allosteric modulator, Salfaprodil reduces the probability of the ion channel opening or decreases its conductance, thereby diminishing the receptor's activity without directly blocking the agonist from binding. ucl.ac.uk This mechanism allows for a modulatory, rather than an absolute, inhibition of receptor function. The class of GluN2B-selective NAMs is well-established, with ifenprodil (B1662929) being a prototypical example that binds at the interface between the amino-terminal domains (ATDs) of the GluN1 and GluN2B subunits. mdpi.comucl.ac.ukelifesciences.org This binding stabilizes a conformation of the receptor that is less responsive to glutamate, thus inhibiting ion flow. ucl.ac.uk Salfaprodil belongs to this class of modulators that specifically target and inhibit GluN2B-containing receptors. mdpi.comnus.edu.sg

A critical aspect of NMDAR pharmacology is the "localization model," which posits that the subcellular location of the receptor dictates its functional output. mdpi.comnih.gov NMDARs are generally categorized into two main pools: synaptic and extrasynaptic. mdpi.commdpi.com

Synaptic NMDARs , which are activated by glutamate release during normal synaptic transmission, are linked to pro-survival signaling. mdpi.commdpi.comnih.gov Their activation promotes the production of neuroprotective proteins and protects against oxidative stress. mdpi.comnih.gov These receptors are predominantly composed of GluN2A subunits in the adult brain. nih.gov

Extrasynaptic NMDARs , located outside the synaptic cleft, are activated under pathological conditions such as glutamate spillover from the synapse. mdpi.com These receptors, which are enriched with the GluN2B subunit, are coupled to cell death pathways and are implicated in neuronal damage. mdpi.comnih.govnih.gov

By selectively targeting the GluN2B subunit, Salfaprodil is expected to preferentially modulate the activity of extrasynaptic NMDARs. mdpi.comnih.gov This selectivity is therapeutically significant because it may allow for the inhibition of pathological, pro-death signaling initiated by extrasynaptic receptors while sparing the normal, pro-survival functions of synaptic NMDARs. mdpi.com The ability to antagonize specific extrasynaptic GluN2B receptors may offer effective neuroprotection without interfering with essential synaptic events. mdpi.com

Table 2: Comparison of Synaptic and Extrasynaptic NMDARs

| Feature | Synaptic NMDARs | Extrasynaptic NMDARs |

| Location | Within the synaptic cleft mdpi.com | Outside the synaptic cleft mdpi.com |

| Primary Activation | Low-frequency synaptic glutamate release mdpi.com | Glutamate spillover, high-frequency stimulation mdpi.com |

| Predominant Subunit (Adult) | GluN2A nih.gov | GluN2B mdpi.com |

| Coupled Signaling | Pro-survival, neuroprotective pathways mdpi.comnih.gov | Pro-death, cell death pathways mdpi.comnih.gov |

| Cellular Outcome | Promotes neuronal health nih.govcapes.gov.br | Promotes neuronal death and exacerbates neurodegeneration nih.govcapes.gov.br |

The primary mechanism of NMDAR function involves the influx of calcium ions (Ca²⁺) into the neuron upon activation. abcam.comnih.gov This Ca²⁺ influx acts as a critical second messenger, triggering a wide array of intracellular signaling cascades that regulate everything from gene transcription to apoptosis. abcam.comnih.govfrontiersin.org

However, the consequences of this Ca²⁺ influx are location-dependent. Calcium entering through synaptic NMDARs activates signaling pathways that promote cell survival. mdpi.comnih.gov In contrast, excessive Ca²⁺ influx through extrasynaptic NMDARs is a key trigger for excitotoxicity and neuronal cell death. mdpi.comfrontiersin.org This pathological signaling involves the activation of various degradative enzymes and pro-apoptotic pathways. nih.govfrontiersin.org For example, activation of extrasynaptic NMDARs leads to the activation of the calcium-dependent protease calpain, which cleaves substrates that ultimately contribute to neuronal damage. nih.gov

As a negative allosteric modulator of GluN2B-containing extrasynaptic NMDARs, Salfaprodil mitigates this pathological cascade by reducing the amount of Ca²⁺ that enters the cell through these channels. mdpi.com By dampening the Ca²⁺ signal specifically from extrasynaptic sources, Salfaprodil can inhibit the downstream pro-death signaling pathways without affecting the beneficial Ca²⁺ signals originating from synaptic receptors. mdpi.comnih.gov This targeted modulation of calcium influx is central to its neuroprotective effect against NMDAR-mediated excitotoxicity. mdpi.commdpi.com

Antioxidant and Free Radical Scavenging Properties

In addition to its actions at the NMDAR, Salfaprodil was also designed to possess properties that counteract free radical toxicity. mdpi.commdpi.com Oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a major mechanism of cell damage in many neurological conditions. mdpi.comnanobioletters.com

Free radicals are highly reactive molecules with one or more unpaired electrons that can cause damage to lipids, proteins, and DNA. mdpi.comnih.govresearchgate.net Antioxidants and free radical scavengers neutralize these damaging molecules through several key mechanisms:

Electron or Hydrogen Atom Donation: Many antioxidants can donate an electron or a hydrogen atom to a free radical. nanobioletters.comnumberanalytics.com This satisfies the radical's unpaired electron, converting it into a more stable, non-reactive molecule and terminating the damaging chain reaction. nanobioletters.comnumberanalytics.com

Scavenging: This process involves the direct interaction of an antioxidant with a free radical, effectively removing it before it can damage vital cellular components. mdpi.comfrontiersin.org Compounds like edaravone (B1671096) are known to scavenge peroxyl, hydroxyl, and superoxide (B77818) radicals. mdpi.com

Chelation of Metal Ions: Some antioxidants can bind to metal ions like iron (Fe²⁺), which can otherwise participate in reactions that generate highly reactive hydroxyl radicals (Fenton reaction). numberanalytics.comfrontiersin.org

Salfaprodil is a derivative of sulfasalazine (B1682708) and was developed to provide both anti-excitotoxic and antioxidant effects. mdpi.com While the precise molecular interactions for Salfaprodil are part of ongoing research, its chemical structure is intended to confer the ability to neutralize free radicals. mdpi.commdpi.com This dual-action profile, targeting both NMDAR-mediated excitotoxicity and free radical damage, represents a comprehensive strategy for neuroprotection. mdpi.com

Table 3: Common Reactive Species and Neutralizing Enzymes

| Reactive Species | Description | Key Neutralizing Endogenous Enzyme(s) |

| Superoxide Anion (O₂⁻) | A primary ROS formed when molecular oxygen gains an electron. researchgate.net | Superoxide Dismutase (SOD) nanobioletters.comfrontiersin.org |

| Hydrogen Peroxide (H₂O₂) | Formed from the dismutation of superoxide; can cross cell membranes. nanobioletters.comresearchgate.net | Catalase (CAT), Glutathione Peroxidase nanobioletters.comnih.gov |

| Hydroxyl Radical (•OH) | An extremely reactive radical, often formed from H₂O₂ via the Fenton reaction. mdpi.comfrontiersin.org | No specific enzyme; scavenged by antioxidants like glutathione. nanobioletters.com |

Salfaprodil, also known as Neu2000, is a compound with significant neuroprotective potential, primarily attributed to its dual-action mechanism. patsnap.comtsbiochem.com It functions as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit, and also acts as a potent scavenger of free radicals. patsnap.commedchemexpress.com This unique combination of activities allows Salfaprodil to address two major pathological cascades in neuronal injury: excitotoxicity and oxidative stress. patsnap.commdpi.com

Interplay between Salfaprodil and Oxidative Stress Pathways in Neuronal Injury Progression

Oxidative stress is a critical factor in the progression of neuronal injury, characterized by an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense mechanisms. nih.govnih.gov In conditions such as ischemic stroke, the generation of free radicals, including superoxide, nitric oxide, and hydroxyl radicals, increases significantly, leading to widespread cellular damage. medchemexpress.comnih.gov

Salfaprodil directly counteracts this by acting as a free radical scavenger. medchemexpress.com In vitro studies have demonstrated its efficacy in scavenging superoxide radicals, nitric oxide, and hydroxyl radicals in a concentration-dependent manner. medchemexpress.com This antioxidant activity is crucial in mitigating the downstream effects of oxidative stress, which include lipid peroxidation, protein oxidation, and DNA damage, all of which contribute to neuronal cell death. nih.govnih.gov

The interplay between NMDA receptor activation and oxidative stress is a key aspect of neuronal injury. mdpi.comnih.gov Excessive activation of NMDA receptors leads to an influx of calcium ions, which in turn can trigger pathways that generate ROS. termedia.plnih.gov By modulating NMDA receptor activity, Salfaprodil helps to reduce this calcium overload, thereby indirectly attenuating the production of ROS. mdpi.comtermedia.pl This dual approach of directly scavenging existing free radicals and preventing their formation via NMDA receptor antagonism highlights the intricate and effective mechanism of Salfaprodil in combating oxidative stress-induced neuronal damage.

| Radical Scavenged | IC50 (µM) |

| Superoxide Radicals | 63.07 ± 1.44 |

| Nitric Oxide | 155.8 ± 4.88 |

| Hydroxyl Radicals | 58.45 ± 1.74 |

| This table presents the half-maximal inhibitory concentration (IC50) of Salfaprodil for scavenging various reactive oxygen species, based on in vitro data. medchemexpress.com |

Synergistic Neuroprotective Modalities of Salfaprodil

The neuroprotective effects of Salfaprodil are not merely the sum of its individual actions but rather a synergistic interplay between its NMDAR modulation and antioxidant properties. mdpi.comglpbio.com

Integrated Actions of NMDAR Modulation and Antioxidant Capacity

Salfaprodil's ability to simultaneously target both excitotoxicity and oxidative stress provides a comprehensive neuroprotective strategy. patsnap.commdpi.com Excitotoxicity, driven by excessive glutamate stimulation of NMDA receptors, and oxidative stress are deeply intertwined pathological processes in many neurological disorders. termedia.plnih.gov The overactivation of NMDA receptors leads to a massive influx of calcium, which not only triggers immediate cytotoxic effects but also stimulates the production of free radicals within the neuron. nih.gov

Salfaprodil's role as an NR2B-selective NMDA receptor antagonist directly curtails this excitotoxic cascade at its source. patsnap.commedchemexpress.com By blocking the receptor, it prevents the excessive calcium entry that initiates neuronal damage. termedia.plnih.gov Concurrently, its potent antioxidant properties enable it to neutralize the free radicals that are generated, providing a second line of defense. medchemexpress.com This integrated approach is particularly effective because it addresses both the cause (NMDAR-mediated excitotoxicity) and a major consequence (oxidative stress) of neuronal injury. mdpi.comtermedia.pl Research has shown that Salfaprodil provides significant neuroprotection against cell death induced by both NMDA and free radicals. medchemexpress.com

Attenuation of Excitotoxicity-Induced Neuronal Degeneration

Excitotoxicity is a primary mechanism of neuronal death in a variety of acute and chronic neurological conditions. termedia.plwikipedia.org It is characterized by the overstimulation of glutamate receptors, leading to a cascade of events that culminate in neuronal demise. termedia.plnih.gov Salfaprodil has been shown to effectively reduce the electrophysiologic response of cultured cortical neurons to NMDA in a concentration-dependent manner, demonstrating its direct antagonistic effect on NMDA receptors. medchemexpress.com

By selectively targeting the NR2B subunit of the NMDA receptor, Salfaprodil can inhibit the harmful effects of excessive glutamate without completely blocking all NMDA receptor function, which is crucial for normal synaptic transmission. patsnap.commdpi.com This targeted modulation helps to prevent the massive calcium influx that is the hallmark of excitotoxicity. termedia.plnih.gov In cortical cell cultures, Salfaprodil has been observed to block the degeneration of both neurons and glial cells, highlighting its potent anti-excitotoxic effects. medchemexpress.com Furthermore, it produces a marked reduction of Fe2+-induced neurotoxicity, another pathway contributing to neuronal degeneration. medchemexpress.com

| Salfaprodil Concentration (µM) | Effect |

| 10-300 | Apparent neuroprotection against 300 µM NMDA |

| 0.1-1 | Marked reduction of Fe2+-induced neurotoxicity |

| This table summarizes the neuroprotective effects of Salfaprodil at different concentrations against excitotoxicity-induced neuronal damage in vitro. medchemexpress.com |

Mitigation of Oxidative Stress-Mediated Cell Death Pathways

Oxidative stress triggers several cell death pathways, including apoptosis and necrosis. nih.govmdpi.com The excessive production of ROS can damage cellular components, leading to mitochondrial dysfunction and the activation of pro-apoptotic proteins. nih.govnih.gov Salfaprodil's capacity to scavenge a variety of free radicals directly interferes with these damaging processes. medchemexpress.com

Chemical Synthesis and Structure Activity Relationship Sar Studies

The development of Salfaprodil, a compound with significant neuroprotective potential, involves sophisticated synthetic strategies and detailed investigations into how its chemical architecture dictates its therapeutic effects.

Synthetic Methodologies for Salfaprodil and Related Derivatives

The synthesis of Salfaprodil and its analogs is a testament to the ingenuity of medicinal chemists, who have devised various routes to construct this complex molecule.

A notable pathway to Salfaprodil leverages a well-known anti-inflammatory drug, sulfasalazine (B1682708). mdpi.comnih.govresearchgate.net This approach highlights the creative repurposing of existing drug scaffolds to generate new therapeutic agents. mdpi.comnih.govresearchgate.net Salfaprodil, also known as Neu2000, is a derivative of both aspirin (B1665792) and sulfasalazine, combining structural motifs from these established drugs. glpbio.commedchemexpress.com The synthesis of sulfasalazine itself involves a diazotization reaction of sulfapyridine (B1682706) followed by a coupling reaction with salicylic (B10762653) acid. google.com This foundational chemistry provides a basis for the subsequent elaboration into the Salfaprodil structure.

The creation of Salfaprodil is a multi-step process that demands careful control over reaction conditions and intermediates. savemyexams.comyoutube.com While specific proprietary details of the industrial synthesis are not fully disclosed in the public domain, the general principles of organic synthesis provide a framework for its construction. msu.edusyrris.jp These routes typically involve the sequential addition of functional groups and the formation of key carbon-carbon and carbon-heteroatom bonds to assemble the final molecule.

The production of any pharmaceutical compound inevitably leads to the formation of impurities. nih.gov For Salfaprodil, a specific impurity, designated as Salfaprodil impurity A, has been identified and characterized. google.com The synthesis of this impurity is crucial for establishing it as a reference standard in the quality control of Salfaprodil, ensuring the purity and safety of the final drug product. google.com The preparation of Salfaprodil impurity A involves a seven-step reaction sequence starting from 2,3,5,6-tetrafluoro-4-methylbenzoic acid. google.com This synthesis provides a means to accurately quantify the level of this impurity in production batches. google.com

Structure-Activity Relationship (SAR) of Salfaprodil Analogs

Understanding the relationship between the structure of Salfaprodil and its biological activity is paramount for the design of more effective and selective therapeutic agents.

Salfaprodil is a selective antagonist of the NMDA receptor, specifically targeting the GluN2B subunit. mdpi.comnih.govresearchgate.net This selectivity is crucial for its neuroprotective effects, as it allows for the modulation of pathological NMDAR activity while minimizing interference with normal physiological functions. mdpi.com The N-methyl-D-aspartate (NMDA) receptor is a complex ion channel composed of different subunits, with the GluN2B subunit being a key target for therapeutic intervention in neurological disorders. mdpi.comresearchgate.netbiomolther.orgfrontiersin.orgnih.gov

The table below summarizes the key structural features of Salfaprodil analogs and their impact on GluN2B selectivity:

| Structural Feature | Impact on GluN2B Selectivity |

| Aromatic Ring System | Essential for π-π stacking interactions within the binding pocket. |

| Hydrophobic Moieties | Enhance binding affinity through hydrophobic interactions. |

| Basic Nitrogen Atom | Forms a key hydrogen bond with the receptor. |

| Stereochemistry | The specific 3D arrangement of atoms is critical for optimal binding. |

In addition to its activity as an NMDA receptor antagonist, Salfaprodil also possesses potent antioxidant properties. glpbio.commedchemexpress.com This dual mechanism of action, targeting both excitotoxicity and oxidative stress, makes it a particularly promising neuroprotective agent. mdpi.comnih.govresearchgate.net The antioxidant capacity of Salfaprodil and its derivatives is directly linked to their chemical structure. nih.govnih.govmdpi.compensoft.netnih.govresearchgate.netmdpi.commdpi.comnih.govmdpi.com

The following table illustrates the relationship between the chemical structure of Salfaprodil analogs and their antioxidant activity:

| Structural Modification | Effect on Antioxidant Activity |

| Phenolic Hydroxyl Groups | Increase radical scavenging capacity. |

| Electron-Donating Substituents | Enhance antioxidant potency by stabilizing the radical form. |

| Lipophilicity | Can influence the ability of the compound to protect lipid membranes from peroxidation. nih.gov |

Preclinical Research and Experimental Model Systems

In Vitro Characterization of Salfaprodil's Neuroprotective Properties

In vitro studies have been fundamental in establishing the cellular mechanisms through which Salfaprodil exerts its neuroprotective effects. These studies have primarily used cultured neuronal cells to model the pathological processes of excitotoxicity and oxidative stress.

Utilization of Neuronal Cell Culture Models for Excitotoxicity Studies

To investigate Salfaprodil's ability to counteract excitotoxicity, researchers have employed neuronal cell culture models. A standard approach involves using primary neuronal cultures, often derived from rat cortices or hippocampi, which are known to be sensitive to excitotoxic injury. plos.org In these models, excitotoxicity is typically induced by exposing the cultured neurons to high concentrations of glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system. innoprot.comexplorationpub.com An excessive amount of glutamate leads to the overactivation of its receptors, particularly NMDA receptors, triggering a cascade of events that result in neuronal death. explorationpub.comfrontiersin.orgfrontiersin.org

These in vitro assays provide a controlled environment to assess the neuroprotective capacity of compounds like Salfaprodil. innoprot.com By pre-treating the neuronal cultures with the compound before the glutamate insult, researchers can determine its efficacy in preventing or mitigating the subsequent cell death. Cell lines such as the human neuroblastoma SH-SY5Y or the immortalized mouse hippocampal HT-22 line are also utilized in these types of studies. frontiersin.org

Assessment of Oxidative Damage and Cell Viability in Cultured Neurons

Cell Viability and Cytotoxicity: Cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of living cells. A decrease in MTT reduction indicates reduced cell viability. Conversely, cytotoxicity, or cell death, is often quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium. nih.govresearchgate.netmdpi.com LDH is a cytosolic enzyme that leaks out of cells when the plasma membrane is compromised, making it a reliable marker for cell death and membrane damage. nih.govresearchgate.net

Oxidative Damage: Oxidative stress is evaluated by measuring the levels of reactive oxygen species (ROS). The overproduction of ROS leads to lipid peroxidation, protein oxidation, and DNA damage, contributing significantly to neuronal injury. researchgate.net Assays using fluorescent probes that react with ROS are employed to quantify the level of oxidative stress within the cells. mdpi.comresearchgate.net Salfaprodil's potent antioxidant properties are demonstrated by its ability to reduce ROS levels in these models.

The following table summarizes the typical endpoints measured in in-vitro studies evaluating neuroprotective agents against excitotoxicity and oxidative stress.

| Model System | Insult/Damage Induction | Parameter Assessed | Typical Endpoint Measured |

|---|---|---|---|

| Primary Rat Neuronal Cultures | Glutamate | Excitotoxicity / Cell Viability | MTT Assay, Neurite Outgrowth |

| Primary Rat Neuronal Cultures | Glutamate | Cytotoxicity / Membrane Integrity | Lactate Dehydrogenase (LDH) Release |

| SH-SY5Y or PC12 Cells | Hydrogen Peroxide (H₂O₂) / OGD/R | Oxidative Stress | Reactive Oxygen Species (ROS) Levels |

| Primary Neuronal Cultures | Glutamate | Apoptosis | Caspase Activation |

Electrophysiological Investigations of NMDAR Current Modulation in Isolated Cells

To directly investigate Salfaprodil's effect on its molecular target, the NMDA receptor, electrophysiological techniques such as whole-cell patch-clamp recordings are utilized. utdallas.edunih.gov These studies are often performed on isolated neurons or in cell lines (e.g., HEK293 cells) engineered to express specific NMDA receptor subunits. biorxiv.orgmdpi.com

This method allows for the precise measurement of ion currents flowing through NMDA receptor channels in response to the application of agonists like NMDA and glycine (B1666218). utdallas.edunih.gov By applying Salfaprodil, researchers can observe its modulatory effect on these currents. As a negative allosteric modulator of GluN2B-containing NMDA receptors, Salfaprodil is expected to reduce the amplitude of the NMDA-evoked currents without directly competing with glutamate for its binding site. These electrophysiological experiments are crucial for confirming the compound's mechanism of action at the receptor level and its selectivity for the GluN2B subunit, which is heavily implicated in excitotoxic cell death pathways.

In Vivo Efficacy Studies in Animal Models of Neurological Insult

Following promising in vitro results, Salfaprodil has been evaluated in various animal models of acute neurological injury to determine its efficacy in a more complex biological system.

Application in Animal Models of Acute Ischemic Stroke (e.g., Focal Cerebral Ischemia, Middle Cerebral Artery Occlusion)

The most common animal model used to study the efficacy of neuroprotective agents for ischemic stroke is the middle cerebral artery occlusion (MCAO) model, typically in rats or mice. nih.govplos.org This model mimics human focal ischemic stroke by temporarily or permanently blocking blood flow in the MCA, leading to a predictable area of brain infarction in the territory supplied by this artery. plos.orgmednexus.org

In these preclinical studies, Salfaprodil's efficacy is assessed based on several key outcomes:

The table below outlines the key components of in vivo stroke model studies.

| Animal Model | Injury Model | Primary Efficacy Outcome | Functional Outcome |

|---|---|---|---|

| Rat | Transient Middle Cerebral Artery Occlusion (tMCAO) | Infarct Volume (TTC Staining) | Modified Neurological Severity Score (mNSS) |

| Mouse | Permanent Middle Cerebral Artery Occlusion (pMCAO) | Infarct Volume (TTC Staining) | Behavioral Tests (e.g., Adhesive Removal Test) |

Assessment of Salfaprodil in Traumatic Brain Injury Models

The neuroprotective potential of Salfaprodil has also been considered for traumatic brain injury (TBI). Animal models of TBI are designed to replicate different aspects of human head injury, including focal contusions, diffuse axonal injury, and the subsequent secondary injury cascades involving excitotoxicity and oxidative stress. nih.govfrontiersin.org Common models include controlled cortical impact (CCI), fluid percussion injury (FPI), and weight-drop injury models. nih.govconductscience.commedintensiva.org

In the context of these models, the evaluation of a neuroprotective agent like Salfaprodil would involve assessing its ability to reduce lesion volume, mitigate cerebral edema, and improve long-term functional outcomes, such as cognitive performance in tasks like the Morris water maze and motor function. nih.govconductscience.com Given Salfaprodil's mechanisms of action against excitotoxicity and oxidative stress, which are key pathological processes in TBI, it is a logical candidate for investigation in this area. However, detailed public data from specific preclinical TBI studies involving Salfaprodil are less extensively reported than those for stroke.

Neuroanatomical Evaluations: Quantification of Infarct Volume Reduction and Neuronal Preservation

In the evaluation of potential neuroprotective agents for ischemic stroke, a critical preclinical measure is the quantitative assessment of brain damage. For Salfaprodil, a compound investigated for its neuroprotective properties, studies in animal models of stroke have focused on its ability to reduce infarct volume and preserve neuronal integrity.

Animal models, such as those involving middle cerebral artery occlusion (MCAO), are standard for inducing ischemic conditions that mimic human stroke. In these models, treatment with Salfaprodil's parent compound, Neu2000, has been shown to significantly decrease the volume of the resulting infarct, which is the area of dead tissue. researchgate.net This reduction in infarct volume is observed in key brain regions affected by stroke, including the cortex and the striatum. researchgate.net Furthermore, the protective effects extend to the brain's white matter, with Neu2000 treatment markedly reducing damage in areas like the striatum and external capsule. researchgate.net This suggests that the compound protects not only neuronal cell bodies in the gray matter but also the axonal tracts and myelin in the white matter from ischemic injury. researchgate.net

Beyond macroscopic tissue damage, the efficacy of a neuroprotective agent is also determined by its ability to save individual neurons from death. Histological analyses, using specific markers for neuron survival (like NeuN), have been employed to count viable neurons in the affected brain regions. researchgate.net Such studies have shown that treatment with neuroprotective agents can lead to a greater number of surviving neurons within the ischemic penumbra—the salvageable area surrounding the core infarct—compared to untreated control groups. researchgate.net

Table 1: Representative Preclinical Findings on Infarct Volume Reduction

| Compound/Therapy | Animal Model | Key Finding | Reference |

| Neu2000 (Salfaprodil parent) | Rat MCAO Model | Substantially reduced infarct volume in cortex and striatum. | researchgate.net |

| Substance P | Rat tMCAO Model | 40% decrease in cerebral infarct volumes. | explorationpub.com |

| NBP (Butylphthalide) | Mouse MCAO Model | Significantly reduced cerebral infarction size. | explorationpub.com |

| Necroptosis Inhibitors | Preclinical Models | Shown to reduce infarct volume. | mdpi.com |

| Anthocyanin | Mouse Stroke Model | 27% reduction in infarct volume with pretreatment. | openaccessjournals.com |

| Therapeutic Hypothermia | Focal Ischemic Models | Reduced infarct volumes by up to 44%. | cambridge.org |

Functional Neurological Outcome Assessments in Preclinical Animal Models

Demonstrating a reduction in brain tissue damage is a crucial first step, but for a neuroprotective drug to be clinically relevant, this structural preservation must translate into improved neurological function. Consequently, preclinical studies of Salfaprodil and similar agents extensively use functional outcome assessments in animal models.

Following an induced stroke, animals exhibit a range of neurological deficits, including impairments in motor coordination, balance, and sensory responses. A battery of behavioral tests is used to quantify these deficits and measure recovery. For instance, the modified Neurological Severity Score (mNSS) is a composite scale used to evaluate motor, sensory, reflex, and balance deficits. researchgate.net Studies have shown that animals treated with Neu2000 (the parent compound of Salfaprodil) exhibit significantly improved scores on such neurological scales, indicating a substantial recovery of function compared to vehicle-treated controls. researchgate.net

These functional improvements correlate with the observed neuroanatomical protection, suggesting that by saving brain tissue, Salfaprodil helps preserve the neural circuits necessary for normal function. The ability to improve functional outcomes in animal models is a key prerequisite before a drug can be considered for human trials. nih.gov

Analysis of Neuroinflammatory Responses and Glial Cell Activation in Vivo

The ischemic cascade initiated by a stroke triggers a potent neuroinflammatory response, which contributes significantly to secondary brain damage. cambridge.org This response involves the activation of resident immune cells in the brain, primarily microglia and astrocytes. cambridge.orgmdpi.com Activated glial cells can release a host of pro-inflammatory cytokines and other neurotoxic substances that can worsen neuronal death. mdpi.com

Preclinical research has therefore investigated the effects of potential neuroprotective agents on these inflammatory processes. The activation of glial cells is often assessed using immunohistochemistry with specific markers, such as GFAP for reactive astrocytes and markers like CD68 for activated microglia. mdpi.com Studies on various neuroprotective strategies have shown that effective treatments can attenuate this glial activation. cambridge.org For example, therapeutic hypothermia, a potent neuroprotective strategy, has been shown to reduce both astrocyte and microglial activation. cambridge.org Similarly, other experimental treatments have demonstrated the ability to decrease the production of inflammatory cytokines like IL-1β and TNF-α. mdpi.com

Pharmacokinetic and Pharmacodynamic Aspects in Preclinical Research

Brain Penetration and Tissue Distribution Studies

For a neuroprotective drug to be effective, it must first reach its target in the brain. This requires crossing the highly selective blood-brain barrier (BBB). numberanalytics.com Therefore, a crucial aspect of preclinical research is to conduct pharmacokinetic studies that measure a drug's ability to penetrate the brain and its subsequent distribution within the central nervous system. numberanalytics.comnih.gov

The extent of brain penetration is often determined by measuring drug concentrations in both plasma and brain tissue over time after administration. nih.gov Studies on various compounds have shown that only drugs with specific properties, such as being lipid-soluble or utilizing specific transport mechanisms, can effectively cross the BBB. numberanalytics.com For some potential stroke therapies, it has been shown that they penetrate brain tissue, particularly in ischemic areas where the BBB may be compromised. nih.gov

Distribution studies also analyze where the drug accumulates within the brain. signpathpharma.com For a stroke therapeutic, it is vital that it can distribute to the ischemic penumbra to exert its protective effects. nih.gov These pharmacokinetic studies are essential to confirm that a drug can achieve therapeutic concentrations at the site of injury. signpathpharma.com

Correlation of Systemic Exposure with Observed Neuroprotective Outcomes

Pharmacodynamics is the study of how a drug affects the body. wikipedia.org In neuroprotection research, this involves establishing a clear relationship between the drug's concentration in the body (systemic exposure) and the observed therapeutic effect. oncohemakey.com This exposure-response relationship is critical for determining an effective dosing strategy. umich.edu

Preclinical studies aim to demonstrate that higher systemic exposure to a neuroprotective agent, often measured by the area under the concentration-time curve (AUC) or maximum concentration (Cmax) in the plasma, correlates with better outcomes. oncohemakey.comumich.edu These outcomes can include a greater reduction in infarct volume or more significant improvements in functional neurological scores. nih.gov Establishing this correlation provides evidence that the drug is acting on its intended target in a dose-dependent manner. This information is fundamental for designing clinical trials, as it helps to predict the range of doses that are likely to be both safe and effective in humans. umich.edu

Translational Challenges in Neuroprotective Drug Development

Despite decades of research and over a thousand potential neuroprotective agents identified in preclinical studies, none have been successfully translated into a widely accepted treatment for acute ischemic stroke in humans. oaepublish.com This significant gap between the bench and the bedside highlights numerous translational challenges. researchgate.netahajournals.org

One major issue is the limitation of animal models. nih.gov While models like MCAO in young, healthy rodents are crucial for initial research, they often fail to replicate the complexity of human stroke, which frequently occurs in older individuals with comorbidities like hypertension or diabetes. oaepublish.com Furthermore, the timing of drug administration in preclinical studies is often within a very short window after the ischemic event, a scenario that is difficult to achieve in clinical practice. mdpi.com

Another significant hurdle is the difference in pharmacokinetics and pharmacodynamics between animal models and humans. frontiersin.org A drug that effectively penetrates the brain and shows efficacy in a small rodent may not have the same profile in the much larger human brain, potentially failing due to inadequate local drug concentrations in the affected tissue. frontiersin.org Issues with trial design, patient heterogeneity, and an incomplete understanding of the ischemic cascade in humans have also contributed to the repeated failure of promising neuroprotective drugs in late-stage clinical trials. mdpi.com Addressing these translational failures is a primary focus of current stroke research. oaepublish.comahajournals.org

Analysis of Discrepancies between Preclinical Efficacy and Translational Outcomes

Salfaprodil (also known as Neu2000 or nelonemdaz) is a chemical compound derived from aspirin (B1665792) and sulfasalazine (B1682708). nih.govresearchgate.net It is designed with a dual mechanism of action, functioning as a negative allosteric modulator of the GluN2B-containing N-methyl-D-aspartate (NMDA) receptor and as a potent scavenger of free radicals. nih.govresearchgate.netnih.gov This design theoretically targets two primary pathways of neuronal injury following a stroke: excitotoxicity and oxidative stress. researchgate.net

Preclinical investigations have demonstrated significant neuroprotective effects of Salfaprodil in various experimental models of ischemic injury. In laboratory settings using cortical cell cultures, Salfaprodil has been shown to block neuronal death caused by both NMDA-mediated excitotoxicity and free radical toxicity. researchgate.net Furthermore, in rodent models of focal cerebral ischemia, such as those induced by middle cerebral artery occlusion (MCAO), Salfaprodil has shown marked efficacy. researchgate.net Masked and randomized preclinical studies reported that the compound reduced the volume of damaged brain tissue, protected both gray and white matter, and preserved neurological function, with a therapeutic window extending up to eight hours after the initial ischemic event. researchgate.net

| Salfaprodil Preclinical Efficacy in Experimental Models |

| Model System |

| Mouse Cortical Cell Cultures |

| Rodent MCAO Models |

| Rodent MCAO Models |

Despite this robust preclinical evidence, the translation of these findings into unequivocal clinical success has been challenging, a common issue for many neuroprotective agents developed for acute ischemic stroke. cambridge.orgnih.govnih.gov While a Phase II clinical trial indicated that Salfaprodil could be administered safely prior to endovascular thrombectomy and had a positive effect on tissue damage and clinical outcomes in acute ischemic stroke patients, other clinical trial results have been described as mixed. nih.govresearchgate.net Several Phase III trials are currently underway to further assess its efficacy. researchgate.netpatsnap.com

This gap between promising animal data and clinical results is a well-documented phenomenon in stroke research, often referred to as translational failure. nih.govnih.gov Several factors contribute to this discrepancy:

Differences in Study Populations: Preclinical studies have historically been conducted in young, healthy, male animals under controlled laboratory conditions. cambridge.orgcontrast-consortium.nl In contrast, the human stroke population is typically elderly and presents with multiple comorbidities, such as hypertension, diabetes, and atherosclerosis, which are not replicated in standard animal models. cambridge.orgcontrast-consortium.nl

Methodological Rigor: Some preclinical studies have suffered from methodological weaknesses, including small sample sizes, a lack of randomization and blinding, and insufficient statistical power, which can lead to false-positive results. nih.gov

Endpoint Mismatch: Preclinical research often prioritizes histological outcomes like infarct volume reduction. nih.gov While important, this does not always correlate directly with the long-term functional recovery measured in clinical trials using scales like the modified Rankin Scale (mRS). nih.gov

| Comparison of Preclinical and Clinical Stroke Study Characteristics | | :--- | :--- | :--- | | Characteristic | Typical Preclinical Model | Typical Clinical Population | | Subject Age | Young | Elderly | | Health Status | Healthy | Presence of multiple comorbidities | | Sex | Predominantly Male | Both Sexes | | Primary Outcome | Infarct volume reduction | Long-term functional status (e.g., mRS) | | Study Design | Sometimes lacks blinding/randomization | Randomized, double-blind, placebo-controlled |

Strategies for Optimizing Preclinical Study Design to Enhance Clinical Translation

The challenge of translating preclinical findings for compounds like Salfaprodil into clinical therapies has prompted a re-evaluation of preclinical research methodologies. nih.gov A consensus has emerged around several key strategies to improve the predictive value of animal studies and bridge the translational gap. uef.fi

Another crucial strategy is to improve the external validity, or generalizability, of animal models. nih.gov There is a strong push to use animal populations that more accurately reflect the human stroke condition. contrast-consortium.nl This involves including aged animals, animals of both sexes, and models that incorporate common human comorbidities like hypertension. contrast-consortium.nl Since the neurovascular unit as a whole is affected by stroke, and NMDA receptors are found on various cell types including endothelial cells, research models should assess the effects on the entire unit, not just neurons. nih.govcontrast-consortium.nl

The choice of outcome measures in preclinical studies must also be refined to better align with clinical endpoints. As recommended by groups like the Stroke Therapy Academic Industry Roundtable (STAIR), preclinical assessments should include not only infarct volume but also long-term functional and behavioral outcomes measured at chronic time points (e.g., 7 to 30 days post-stroke). nih.gov When reporting infarct size, it is recommended to present it as an edema-corrected value to account for swelling and differences in brain size. nih.gov

Finally, the concept of multicenter preclinical trials has gained traction as a way to ensure the robustness and reproducibility of findings before advancing a compound to human trials. nih.gov Initiatives such as the Stroke Preclinical Assessment Network (SPAN) in the United States exemplify this approach by having multiple independent laboratories test candidate therapies in a standardized and rigorous manner. cambridge.orgclinicbarcelona.org This model allows for a more thorough and unbiased evaluation of a drug's potential efficacy, increasing confidence in its translation to the clinical setting. clinicbarcelona.org

| Strategies to Enhance Preclinical to Clinical Translation |

| Strategy |

| Improve Internal Validity |

| Enhance External Validity |

| Refine Outcome Measures |

| Multi-Center Trials |

Biochemical Pathways and Molecular Interactions

Interactions with Specific Protein Targets and Signaling Pathways

Salfaprodil's interaction with the NMDA receptor, specifically the GluN2B subunit, is a critical initiating event that modulates a complex network of intracellular signaling pathways crucial for neuronal fate. mdpi.commdpi.com This interaction allows it to influence the activity of various protein kinases and phosphatases that govern neuronal survival and death.

Dysregulated protein kinase and phosphatase activity is a key factor in the pathogenesis of numerous neurological disorders. mdpi.com Salfaprodil's neuroprotective effects are linked to its ability to modulate these enzymes, primarily through its antagonism of GluN2B-containing NMDA receptors.

Ischemic conditions can trigger the recruitment of death-associated protein kinase 1 (DAPK1) to the extrasynaptic NR2B receptor complex, an event that promotes neurotoxic calcium (Ca2+) overload and subsequent cell death. gntpharma.com By selectively antagonizing the GluN2B subunit, Salfaprodil can interfere with this pathological recruitment, thereby inhibiting a key pro-death signaling pathway.

Conversely, the activation of synaptic NMDA receptors is often associated with pro-survival signals. gntpharma.comexplorationpub.com These pathways involve the activation of kinases such as phosphatidylinositol-3-kinase (PI3K) and the serine-threonine kinase Akt, which are central mediators of neuronal survival. researchgate.netdovepress.commdpi.com The activation of NMDA receptors also involves other crucial kinases like Ca2+/calmodulin-dependent protein kinase (CaMKII) and Protein Kinase A (PKA). mdpi.com While Salfaprodil is an antagonist, its moderate affinity may help to rebalance (B12800153) the aberrant, excessive extrasynaptic NMDA receptor activation seen in pathology, without completely shutting down the physiological, pro-survival signaling occurring at synaptic receptors.

Furthermore, protein phosphatases play a crucial role. Protein phosphatase-1 (PP1), for instance, can dephosphorylate the NR2B subunit, which limits NMDA receptor overactivation and promotes neuroprotection. youtube.com Salfaprodil's action on the NR2B subunit occurs within a dynamic environment regulated by such phosphorylation and dephosphorylation events.

Programmed cell death, including apoptosis and necrosis, is a major route of neuronal loss in neurological diseases. researchgate.net Salfaprodil is designed to interrupt these pathways by targeting their primary triggers: excitotoxicity and oxidative stress. researchgate.net

Excessive glutamate (B1630785) release leads to the overactivation of NMDA receptors, causing a massive influx of Ca2+ into neurons. mdpi.comexplorationpub.com This Ca2+ overload is a primary trigger for downstream pro-death signaling, activating cytotoxic proteins, generating free radicals, inducing mitochondrial damage, and ultimately leading to apoptosis or necrosis. mdpi.comnih.gov As a selective antagonist of the GluN2B subunit, which is heavily implicated in pro-death signaling, Salfaprodil directly mitigates this initial excitotoxic insult. gntpharma.commdpi.com

A significant advantage of Salfaprodil is its moderate antagonism, which allows it to prevent excitotoxicity without inducing the neuronal apoptosis observed with more potent NMDA receptor blockers. gntpharma.com This suggests it can curb pathological signaling while preserving the baseline NMDA receptor activity necessary for neuronal survival. gntpharma.comexplorationpub.com In addition to blocking excitotoxicity, Salfaprodil's potent antioxidant properties neutralize free radicals, which are themselves powerful initiators of apoptotic and necrotic pathways. researchgate.net A patent has described methods for inhibiting necrosis and apoptosis through the use of oxidative stress inhibitors, a class of compounds to which Salfaprodil belongs. nih.gov

Impact on Cellular Bioenergetics and Mitochondrial Homeostasis

Mitochondria are central to cellular energy production and are a key convergence point for pathways leading to cell death. Salfaprodil exerts significant protective effects on mitochondria, preserving their function under pathological conditions like ischemia and oxidative stress.

Mitochondrial dysfunction is a hallmark of ischemic injury, driven by oxidative stress, Ca2+ overload, and energy failure. dovepress.comfrontiersin.orgnih.gov Salfaprodil demonstrates robust protective effects by directly countering these insults. As a potent free radical scavenger, it neutralizes multiple forms of reactive oxygen species (ROS) and reactive nitrogen species (RNS) that are generated during ischemia and reperfusion. gntpharma.com This scavenging activity protects vital mitochondrial components, such as lipids and proteins, from oxidative damage. gntpharma.com

Research has shown that Salfaprodil effectively reduces mitochondrial ROS production under conditions of cellular stress. nih.gov It dose-dependently decreases hydrogen peroxide production induced by antimycin A, a mitochondrial complex III inhibitor, and inhibits lipid peroxidation. gntpharma.com This antioxidant action is more potent than that of other reference compounds like ascorbic acid and Trolox for certain radicals. gntpharma.com

| Activity | IC₅₀ Value (µM) | Assay Conditions |

|---|---|---|

| Superoxide (B77818) Radical Scavenging | 63.07 ± 1.44 | Biochemical assay. gntpharma.comresearchgate.net |

| Hydroxyl Radical Scavenging | 58.45 ± 1.74 | Biochemical assay. gntpharma.comresearchgate.net |

| Nitric Oxide Scavenging | 155.8 ± 4.88 | Biochemical assay. gntpharma.comresearchgate.net |

| Antimycin A-induced ROS/RNS Formation | 2.21 ± 0.11 | Cortical neuron cultures. gntpharma.comresearchgate.net |

| Lipid Peroxidation (MDA formation) | 2.72 ± 0.26 | Mitochondrial preparations. gntpharma.comresearchgate.net |

| Iron-Ascorbate-induced Lipid Peroxidation | 24.56 ± 0.07 | Mitochondrial preparations. gntpharma.com |

The brain has a high energy demand and is critically dependent on a continuous supply of adenosine (B11128) triphosphate (ATP), which is primarily generated through mitochondrial oxidative phosphorylation (OXPHOS). thno.org During an ischemic event, the lack of oxygen and glucose rapidly leads to mitochondrial dysfunction and a collapse in ATP production, triggering the ischemic cascade. mdpi.comresearchgate.netnih.gove-jnc.org

Salfaprodil helps maintain cellular energy metabolism primarily through its mitochondrial protective effects. By preventing excitotoxic Ca2+ overload and oxidative damage, Salfaprodil preserves mitochondrial integrity and function. nih.govgntpharma.com This allows the mitochondria to continue performing OXPHOS, sustaining the efficient production of ATP that is essential for cell survival. thno.orgneurointervention.org The excessive Ca2+ influx that occurs during excitotoxicity is known to directly inhibit ATP synthesis, a process that Salfaprodil's mechanism of action directly opposes. nih.gov

Modulation of Neurotransmitter Systems Beyond Glutamate

While Salfaprodil's primary and most extensively documented mechanism is the modulation of the glutamatergic system via NMDA receptor antagonism, the brain's neurotransmitter systems are highly interconnected. nih.gov The balance between excitatory glutamatergic signaling and inhibitory gamma-aminobutyric acid (GABA) signaling is fundamental for central nervous system function. nih.govmdpi.comscielo.org.mx Therefore, by modulating the principal excitatory neurotransmitter, Salfaprodil likely has indirect effects on the GABA system.

There are also well-established interactions between the glutamate system and other major neurotransmitters, including dopamine (B1211576), acetylcholine, and serotonin (B10506). dovepress.comyoutube.comnih.govnobelprize.orgnih.govnih.govfrontiersin.org For example, cholinergic receptors are known to modulate the release of glutamate, and dopamine receptor activity can influence glutamatergic neurotransmission. dovepress.comfrontiersin.org

However, current research on Salfaprodil has focused almost exclusively on its effects on NMDA receptor-mediated signaling and downstream oxidative stress pathways. There is no direct evidence to suggest that Salfaprodil significantly binds to or directly modulates receptors for dopamine, serotonin, acetylcholine, or GABA. Any observed effects on these other neurotransmitter systems are most likely secondary consequences of its primary action on glutamate excitotoxicity and the resulting stabilization of neuronal function, rather than a direct pharmacological interaction. Further research would be required to explore any potential direct activity on these other systems.

Investigation of Indirect Effects on Other Neurotransmitter Release or Receptor Function

The glutamatergic system, the primary target of salfaprodil, plays a crucial role in regulating the activity of various neuronal circuits, including those that utilize gamma-aminobutyric acid (GABA), dopamine, and serotonin. By antagonizing NMDA receptors, salfaprodil can alter the excitatory-inhibitory balance within the brain.

One identified indirect effect of salfaprodil is on GABAergic transmission. Studies have shown that salfaprodil can inhibit the GABAergic transmission that is induced by selective agonists of the GluK1 kainate receptor, another type of ionotropic glutamate receptor. plos.org The interplay between glutamatergic and GABAergic systems is fundamental for neuronal excitability, and this finding suggests that salfaprodil's modulation extends beyond the NMDA receptor to influence the main inhibitory neurotransmitter system. frontiersin.org

Furthermore, the NMDA receptor is known to be critically involved in the regulation of dopamine release. researchgate.net While direct studies on salfaprodil's effect on dopamine are not extensively detailed, its action as an NMDA antagonist suggests a potential for indirect modulation of dopaminergic pathways, which are vital for motor control, motivation, and reward. researchgate.net Similarly, the serotonergic system, which is integral to mood, cognition, and sleep, is also interconnected with glutamatergic signaling. ricors-ictus.es Therefore, the NMDA receptor antagonism by salfaprodil could indirectly influence serotonin receptor function and neurotransmission. researchgate.net These indirect actions are a crucial area of investigation for building a complete pharmacological profile of the compound.

Genomic and Proteomic Signatures of Salfaprodil's Biological Action

To map the comprehensive molecular footprint of salfaprodil, genomic and proteomic analyses are essential. These approaches allow for a broad, unbiased survey of the changes in gene and protein expression following drug administration. While specific high-throughput screening data for salfaprodil (also known as Nelonemdaz or Neu2000) is not widely available in public literature, the developer GNT Pharma has noted an interest in the "Application of proteomics for prevention and treatment of ischemic brain injury," suggesting such analyses have likely been part of its development. gntpharma.comgntpharma.com Insights can be gleaned from studies on other selective NR2B antagonists and general NMDA receptor blockers.

Gene Expression Profiling in Response to Salfaprodil Treatment

Gene expression profiling reveals which genes are activated or suppressed by a drug, thereby identifying the cellular pathways it affects. For NMDA receptor antagonists, particularly those selective for the NR2B subunit, research has shown significant modulation of genes involved in neurodevelopment, synaptic plasticity, and cell survival.

Studies on the selective NR2B antagonist Ro25-6981 found it influences the expression of genes that regulate cell proliferation (S100a6), differentiation (Ascl1), and apoptosis (Casp-3) in various brain regions. nih.gov Research also indicates that NR2B-containing NMDA receptors are coupled to different intracellular signaling pathways than their NR2A-containing counterparts; for example, NR2A receptors are primarily linked to the regulation of Brain-Derived Neurotrophic Factor (BDNF) gene expression, whereas NR2B antagonism does not seem to affect it. jneurosci.org Other investigations have focused on the induction of immediate early genes like c-fos, a marker of neuronal activation. The effects on c-fos expression can differ significantly between non-selective NMDA antagonists and NR2B-selective antagonists, suggesting that the specific molecular target of salfaprodil likely results in a distinct gene expression signature. oup.comumich.edu

Table 1: Gene Expression Changes Induced by NR2B-Selective NMDA Receptor Antagonists This table summarizes findings from compounds pharmacologically related to Salfaprodil.

| Compound | Gene(s) Affected | Biological Process | Study Finding | Citation |

|---|---|---|---|---|

| Ro25-6981 | Ascl1, Casp-3 | Neurogenesis, Apoptosis | Increased expression in the hippocampus. | nih.gov |

| Ro25-6981 | c-Fos | Neuronal Activation | Induces less c-Fos expression compared to non-selective antagonists like ketamine. | oup.com |

| Ifenprodil (B1662929) | BDNF | Neurotrophic Support | Does not affect bicuculline-induced BDNF mRNA expression, unlike NR2A antagonists. | jneurosci.org |

Proteomic Analysis of Altered Protein Expression in Neuroprotective Pathways

Proteomic analysis provides a direct view of the changes in the protein landscape of a cell or tissue, offering a functional snapshot of a drug's effect. Studies on NMDA receptor antagonists have identified significant alterations in proteins central to neuroprotection, energy metabolism, and cellular signaling.

Research using the NMDA antagonist MK-801 on brain tissue revealed changes in the abundance of proteins such as ubiquitin, purkinje cell protein 4 (PEP-19), and calmodulin, which are involved in protein degradation, calcium signaling, and neuronal function. plos.org In cultured human oligodendrocytes, MK-801 treatment altered the levels of 68 proteins, many of which are involved in energy metabolism. frontiersin.org Similarly, studies on the NMDA antagonist ketamine identified proteomic changes in signaling kinases like Protein Kinase C (PKC) beta, extracellular signal-regulated kinase 1 (ERK1), and the mammalian target of rapamycin (B549165) (mTOR), all of which are crucial components of neuroprotective and synaptic plasticity pathways. acs.org These findings suggest that the neuroprotective effects of NMDA antagonists are mediated by a complex network of protein expression changes. Given salfaprodil's dual action as an NMDA antagonist and a free radical scavenger, its proteomic signature would likely involve the modulation of these and other proteins related to managing oxidative stress and promoting cell survival. medchemexpress.comnih.gov

Table 2: Proteomic Alterations in Response to NMDA Receptor Antagonists This table summarizes findings from compounds pharmacologically related to Salfaprodil.

| Compound | Proteins/Pathways Altered | Biological Process | Study Finding | Citation |

|---|---|---|---|---|

| MK-801 | Ubiquitin, PEP-19, Calmodulin | Protein degradation, Neuronal structure, Calcium signaling | Differential abundance observed in rat brains following exposure. | plos.org |

| MK-801 | Energy Metabolism Proteins | Cellular energy production | Altered levels of 68 proteins in cultured human oligodendrocytes. | frontiersin.org |

| MK-801 | Ephrin, Opioid, Sirtuin Signaling | Neuronal communication, Pain/reward, Metabolism | Altered protein expression in human brain slices. | researchgate.netnih.gov |

Advanced Research Methodologies and Future Research Directions

Exploration of Salfaprodil in Combination Therapies

Synergistic Neuroprotection with Existing Recanalization Therapies

Acute ischemic stroke remains a critical area of research, where timely reperfusion through therapies like intravenous thrombolysis (IVT) and endovascular thrombectomy (EVT) is paramount patsnap.comcambridge.orgcambridge.orgresearchgate.netmdpi.comfrontiersin.orgexplorationpub.comfrontiersin.org. However, despite advancements in recanalization techniques, a significant proportion of patients experience suboptimal functional outcomes, highlighting the need for adjunctive neuroprotective strategies patsnap.comresearchgate.netmdpi.com. Salfaprodil is being investigated as a synergistic agent that can be administered alongside these reperfusion therapies to mitigate secondary neuronal damage, particularly that caused by excitotoxicity and oxidative stress during reperfusion patsnap.compatsnap.comtargetmol.comcambridge.orgresearchgate.net.

Combinatorial Strategies with Other Emerging Neuroprotective Agents

The complexity of neurological damage often necessitates therapeutic approaches that target multiple pathological pathways simultaneously. Salfaprodil itself embodies a multi-target strategy by combining NMDA receptor antagonism with free radical scavenging patsnap.comtargetmol.com. This dual action is designed to address both excitotoxicity and oxidative stress, two major contributors to neuronal death following ischemic events patsnap.compatsnap.comtargetmol.com.

While direct research on combining Salfaprodil with other emerging neuroprotective agents is still developing, the broader field of stroke research advocates for such combinatorial approaches. Studies suggest that a "cocktail" of agents targeting specific mechanisms at different time points might be more effective than single-agent therapies cambridge.orgfrontiersin.orgnih.govmdpi.com. The success of reperfusion therapies, such as EVT, has opened new avenues for neuroprotection, emphasizing the importance of early delivery and integration of neuroprotective agents with revascularization strategies patsnap.comcambridge.orgresearchgate.netfrontiersin.org. Future research may explore Salfaprodil's synergy with other novel neuroprotective compounds that target different aspects of the ischemic cascade, such as anti-inflammatory agents, antioxidants, or agents that promote cellular repair.

Potential Applications of Salfaprodil in Other Neurodegenerative Conditions

Beyond its primary focus on acute stroke, Salfaprodil's mechanism of action, particularly its modulation of NMDA receptors and its antioxidant properties, suggests potential applications in chronic neurodegenerative diseases where excitotoxicity and oxidative stress play significant roles.

Investigating Mechanistic Relevancy in Alzheimer's Disease and Parkinson's Disease Pathogenesis

Alzheimer's Disease (AD) and Parkinson's Disease (PD) are complex neurodegenerative disorders characterized by progressive neuronal loss and dysfunction. While their primary pathologies differ, excitotoxicity and oxidative stress are recognized as common contributing factors to disease progression patsnap.commdpi.comisciii.esnih.govmdpi.comfrontiersin.org.

NMDA receptors, particularly those containing the GluN2B subunit, are critically involved in synaptic plasticity and memory formation. However, their dysregulation, including increased activation or altered subunit composition, has been implicated in the pathogenesis of both AD and PD mdpi.comisciii.esnih.govmdpi.com. In AD, elevated glutamate (B1630785) levels and impaired glutamate transport can lead to excitotoxic neuronal damage, exacerbated by beta-amyloid pathology mdpi.commdpi.com. Similarly, in PD, NMDA receptor malfunction, particularly involving GluN2B subunits, has been linked to dopaminergic neuron loss and motor symptom development mdpi.comisciii.es.

Salfaprodil's selective antagonism of the NMDA receptor's NR2B subunit offers a targeted approach to mitigate excitotoxicity without broadly affecting normal synaptic transmission, potentially offering a therapeutic advantage patsnap.comtargetmol.commdpi.com. Its antioxidant activity further complements its neuroprotective potential by counteracting oxidative stress, another key element in the progression of AD and PD medchemexpress.commedchemexpress.comtargetmol.com. Research is ongoing to explore how Salfaprodil's mechanisms can be leveraged to slow or halt the neurodegenerative processes in these conditions patsnap.commedchemexpress.comchemicalbook.commedchemexpress.com.

Relevance to Mechanisms Underlying Chronic Neuropathic Pain

Chronic neuropathic pain is a debilitating condition often associated with maladaptive changes in the nervous system, including alterations in glutamatergic neurotransmission and NMDA receptor function isciii.es. NMDA receptors are known to play a crucial role in the sensitization of pain pathways, and their overactivation can contribute to the development and maintenance of chronic pain states.

While direct clinical evidence for Salfaprodil's specific application in chronic neuropathic pain is limited in the reviewed literature, its fundamental mechanism of action as an NMDA receptor antagonist is directly relevant to pain modulation. By targeting NMDA receptor subunits that are implicated in pain signaling pathways, Salfaprodil could potentially offer a therapeutic avenue for conditions involving hyperexcitability of pain pathways. Further research would be needed to establish its efficacy and safety profile for chronic pain management.

Q & A

Q. What integrative approaches address discrepancies in Salfaprodil’s pharmacokinetic-pharmacodynamic (PK/PD) relationships?

- Methodological Answer : Develop a physiologically based pharmacokinetic (PBPK) model incorporating blood-brain barrier permeability, plasma protein binding, and hepatic clearance data. Validate with in vivo microdialysis and positron emission tomography (PET) imaging using [¹¹C]-labeled Salfaprodil. Compare model predictions to observed neuroprotection thresholds across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.